BenchChemオンラインストアへようこそ!

Cycloviolacin O17

Colorectal cancer Cytotoxicity Bracelet cyclotide

Cycloviolacin O17 (cyO17) is a 30‑amino‑acid bracelet‑subfamily cyclotide first isolated from Viola odorata (sweet violet) and subsequently identified in Anchietea pyrifolia and Viola dalatensis Gadnep. It possesses the canonical cyclic cystine knot (CCK) motif—a head‑to‑tail cyclized backbone cross‑braced by three disulfide bonds—that confers exceptional thermal, chemical, and proteolytic stability.

Molecular Formula
Molecular Weight
Cat. No. B1578322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloviolacin O17
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cycloviolacin O17 (cyO17) Procurement Guide: Key Differentiators Among Plant Cyclotides for Research and Development


Cycloviolacin O17 (cyO17) is a 30‑amino‑acid bracelet‑subfamily cyclotide first isolated from Viola odorata (sweet violet) and subsequently identified in Anchietea pyrifolia and Viola dalatensis Gadnep [1]. It possesses the canonical cyclic cystine knot (CCK) motif—a head‑to‑tail cyclized backbone cross‑braced by three disulfide bonds—that confers exceptional thermal, chemical, and proteolytic stability [2]. Among the >450 cyclotides described to date, cyO17 exhibits a distinct profile: potent cytotoxicity against colorectal carcinoma cell lines combined with markedly low hemolytic activity relative to other well‑characterized cyclotides, positioning it as a compelling candidate scaffold for anticancer or antimicrobial research programs that demand a wide therapeutic window [3].

Why Generic Cyclotide Substitution Fails: Quantitative Differentiation Evidence for Cycloviolacin O17


Cyclotides share a conserved CCK scaffold, yet single‑residue substitutions in the solvent‑exposed loops can dramatically alter bioactivity and toxicity profiles [1]. For example, cycloviolacin O2 (cyO2) differs from cyO17 by only a few loop residues but exhibits substantially higher hemolytic activity (HD50 ~36 µM vs. >156 µM for cyO17) [2]. Similarly, the bracelet cyclotides anpy A and anpy B, co‑isolated with cyO17 from A. pyrifolia, are 2–9‑fold less potent against colorectal cancer cell lines [3]. Substituting cyO17 with a generic cyclotide—even a closely related cycloviolacin such as cyO4—without quantitative justification risks compromising experimental outcomes in both potency‑driven and safety‑critical applications [3].

Quantitative Head-to-Head Evidence: Cycloviolacin O17 vs. Closest Analogs and In‑Class Alternatives


Superior Cytotoxic Potency Against Colorectal Carcinoma: cyO17 vs. Co‑Isolated Cyclotides

In a direct head‑to‑head cytotoxicity screen against three human cancer cell lines, cyO17 was the most potent cyclotide among five compounds (anpy A, anpy B, anpy C, cyO4, and cyO17) isolated from Anchietea pyrifolia. Against HCT 116 colorectal carcinoma cells, cyO17 achieved an IC50 of 0.8 µM; against the TP53‑knockout HCT 116 variant, the IC50 was 1.2 µM. By comparison, the remaining four cyclotides exhibited IC50 values ranging from 1.5 to 7.3 µM across the same cell lines, and the overall IC50 range for all isolated compounds spanned 0.8–7.3 µM. cyO4, the closest structural analog, showed substantially higher IC50 values against colorectal lines (exact values not individually reported but fall within the 1.5–7.3 µM range), confirming that cyO17 is not interchangeable with even the most similar cycloviolacin in terms of anticancer potency [1].

Colorectal cancer Cytotoxicity Bracelet cyclotide

Markedly Reduced Hemolytic Activity: cyO17 Exhibits >4‑Fold Higher HD50 Than Kalata B1 and >4‑Fold Higher Than Cycloviolacin O2

Hemolytic activity against human red blood cells is a critical liability marker for membrane‑active cyclotides. In a comparative hemolysis assay of cyclotides isolated from A. pyrifolia, cyO17 and cyO4 displayed the lowest hemolytic activity among all tested compounds, with HD50 values exceeding 156 µM (the highest concentration tested) [1]. In cross‑study comparisons, this is substantially more favorable than the prototypic cyclotide kalata B1 (HD50 ~11.7 µM against human type A erythrocytes) and the well‑studied anticancer cyclotide cyO2 (HD50 ~36 µM) [2][3]. The >4.3‑fold higher HD50 of cyO17 relative to cyO2, combined with its potent cytotoxicity (IC50 0.8–1.2 µM), yields an in vitro therapeutic index (HD50/IC50) exceeding 130 in colorectal cancer models, compared to a therapeutic index of approximately 36 for cyO2 (HD50 ~36 µM / IC50 ~1 µM) [1][3].

Hemolysis Therapeutic window Selectivity

Potent Antibacterial MIC Values: cyO17 Achieves Sub‑Micromolar Activity Against Gram‑Positive and Gram‑Negative Strains

In a direct comparative study of cyclotides isolated from V. dalatensis Gadnep, cyO17 and mra30 exhibited minimum inhibitory concentration (MIC) values ranging from 0.1 to 0.6 µM against Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa [1]. These MIC values are approximately 3‑fold lower than those obtained from crude salt‑precipitation samples, indicating that purified cyO17 possesses superior antibacterial potency per unit mass [1]. For bench‑marking: the prototypic cyclotide kalata B1 has reported MIC values of ~0.2–0.26 µM against S. aureus, comparable to cyO17, but kalata B1 is largely ineffective against Gram‑negative bacteria such as P. aeruginosa (MIC > 500 µM) [2]. In contrast, cyO2, the most potent antibacterial cyclotide against Gram‑negative species, shows MIC values of 4.2 µM against Acinetobacter baumannii and 2.1 µM against B. subtilis—substantially higher (less potent) than the 0.1–0.6 µM range reported for cyO17 [3].

Antibacterial MIC Drug-resistant bacteria

Disulfide‑Bond‑Dependent Bioactivity: Alkylation Abolishes cyO17 Antibacterial Function

The Dang et al. (2024) study demonstrated that chemical disruption of the disulfide bonds in cyO17 via alkylation results in complete loss of antibacterial activity against S. aureus, B. subtilis, and P. aeruginosa. This was directly evidenced by the disappearance of inhibition zones following alkylation treatment, whereas native (oxidized) cyO17 produced inhibition zones of 10–14 mm at 0.2 mg/mL [1]. The same phenomenon was observed for the co‑isolated cyclotide mra30, confirming that the intact CCK framework is indispensable for bioactivity [1]. This finding establishes that procurement specifications must include verification of correct disulfide‑bond formation (e.g., by LC‑MS or Ellman's assay), as misfolded or reduced cyO17 is functionally inert. In contrast, the prototypic cyclotide kalata B1 retains partial structural integrity upon disulfide reduction but also loses biological function, underscoring the universal requirement for oxidative folding quality control across cyclotides [2].

Structure-activity relationship Disulfide bond CCK motif

Optimal Research and Industrial Application Scenarios for Cycloviolacin O17 Based on Quantitative Evidence


Anticancer Lead Optimization Targeting Colorectal Carcinoma with a Favorable Hemolytic Safety Margin

cyO17 is the most potent cyclotide reported to date against HCT 116 colorectal cancer cell lines (IC50 0.8–1.2 µM), outperforming co‑isolated anpy cyclotides and cyO4 by 1.9‑ to 9.1‑fold [1]. Its HD50 exceeds 156 µM, yielding a calculated in vitro therapeutic index >130 in colorectal models—substantially wider than that of cyO2 (TI ~36) [1][2]. This combination of potency and low hemolytic liability makes cyO17 the preferred choice for structure‑activity relationship (SAR) studies, prodrug conjugation strategies, or nanoparticle formulation programs aimed at colorectal cancer, where dose‑limiting hemolysis is a known hurdle for membrane‑active peptides.

Broad‑Spectrum Antibacterial Research Targeting Both Gram‑Positive and Gram‑Negative Pathogens

cyO17 demonstrates sub‑micromolar MIC values (0.1–0.6 µM) against S. aureus (Gram‑positive), B. subtilis (Gram‑positive), and P. aeruginosa (Gram‑negative) [3]. This is a key differentiator from kalata B1, which is inactive against P. aeruginosa (MIC >500 µM), and from cyO2, which shows significantly weaker potency against Gram‑positive species (MIC 2.1–4.2 µM) [4][5]. Researchers pursuing broad‑spectrum cyclotide‑based antibiotics or antimicrobial surface coatings should select cyO17 over these alternatives for its balanced Gram‑positive/Gram‑negative coverage at lower effective concentrations.

Cyclotide Scaffold Engineering and Folding Quality Control Reference Standard

The experimentally proven dependence of cyO17 antibacterial activity on intact disulfide bonds—with complete activity loss upon alkylation—establishes cyO17 as a stringent reference standard for oxidative folding quality control in cyclotide production [3]. Its relatively hydrophilic retention time and well‑characterized LC‑MS profile (RP‑HPLC with TEPA buffer system) facilitate purity assessment and correct‑fold verification [6]. Chemical biology or peptide engineering groups procuring cyO17 can use it as a positive control to validate that synthetic or recombinant cyclotide variants retain the native CCK fold, which is prerequisite for biological function.

Dual‑Mode (Cytotoxic + Antibacterial) Research Programs Exploiting Multi‑Functionality

cyO17 is one of the few cyclotides with robustly quantified dual‑mode bioactivity: potent anticancer cytotoxicity (IC50 0.8–1.2 µM in colorectal cancer) and broad‑spectrum antibacterial activity (MIC 0.1–0.6 µM) [1][3]. For academic or industrial programs exploring multi‑functional cyclotide therapeutics—e.g., oncologic patients at high risk of bacterial infection—cyO17 provides a single molecular entity with validated dual activity, reducing the need to procure and validate multiple cyclotide variants with narrower individual activity profiles.

Quote Request

Request a Quote for Cycloviolacin O17

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.